Cas no 1323952-04-0 (14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide)

14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide Chemical and Physical Properties
Names and Identifiers
-
- 14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide
- AKOS040762541
- 14??,16??-Dihydroxy-3??-(??-D-glucopyranosyloxy)-5??-bufa-20,22-dienolide
- 1323952-04-0
-
- Inchi: 1S/C30H44O10/c1-28-9-7-17(39-27-26(36)25(35)24(34)21(13-31)40-27)11-16(28)4-5-19-18(28)8-10-29(2)23(20(32)12-30(19,29)37)15-3-6-22(33)38-14-15/h3,6,14,16-21,23-27,31-32,34-37H,4-5,7-13H2,1-2H3/t16-,17-,18-,19+,20-,21+,23-,24+,25-,26+,27+,28-,29+,30-/m0/s1
- InChI Key: QIVAZRNVKKOUNT-WQXIAEFUSA-N
- SMILES: O[C@]12C[C@H](O)[C@H](C3=COC(=O)C=C3)[C@]1(CC[C@]1([H])[C@]3(CC[C@H](O[C@@]4([H])[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O4)O)C[C@]3([H])CC[C@@]21[H])C)C
Computed Properties
- Exact Mass: 564.29344760g/mol
- Monoisotopic Mass: 564.29344760g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 40
- Rotatable Bond Count: 4
- Complexity: 1060
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 14
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 166Ų
- XLogP3: 0.9
Experimental Properties
- Color/Form: Powder
14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5303-5 mg |
14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide |
1323952-04-0 | 98% | 5mg |
¥ 5,230 | 2023-07-11 | |
TargetMol Chemicals | TN5303-1 ml * 10 mm |
14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide |
1323952-04-0 | 1 ml * 10 mm |
¥ 7930 | 2024-07-24 | ||
Cooke Chemical | M2085835-5mg |
14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide |
1323952-04-0 | 98% | 5mg |
RMB 3496.00 | 2025-02-21 | |
TargetMol Chemicals | TN5303-1 mL * 10 mM (in DMSO) |
14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide |
1323952-04-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7930 | 2023-09-15 | |
TargetMol Chemicals | TN5303-5mg |
14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide |
1323952-04-0 | 5mg |
¥ 5230 | 2024-07-20 | ||
TargetMol Chemicals | TN5303-5mg |
14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide |
1323952-04-0 | 5mg |
¥ 5230 | 2024-07-24 | ||
TargetMol Chemicals | TN5303-1 ml * 10 mm |
14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide |
1323952-04-0 | 1 ml * 10 mm |
¥ 7930 | 2024-07-20 |
14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide Related Literature
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Bufanolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bufanolides and derivatives
Additional information on 14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide
14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide: A Comprehensive Overview
The compound with CAS No. 1323952-04-0, known as 14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide, is a highly specialized natural product with significant biological activity. This compound belongs to the class of bufadienolides, which are a group of steroid derivatives commonly found in certain species of toads and frogs. Bufadienolides are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. The dienolide structure in this compound contributes to its unique chemical properties and bioactivity.
Recent studies have highlighted the potential of 14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide as a promising candidate for drug development. Researchers have focused on its ability to modulate cellular signaling pathways involved in cancer progression. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound can inhibit the proliferation of breast cancer cells by targeting the PI3K/AKT/mTOR pathway. This finding underscores its potential as an anticancer agent.
The glucopyranosyloxy group attached to the steroid backbone plays a crucial role in enhancing the compound's solubility and bioavailability. This modification allows the molecule to interact more effectively with cellular membranes and intracellular targets. Additionally, the dihydroxy groups at positions 14 and 16 contribute to the compound's antioxidant properties, making it a potential candidate for neuroprotective therapies.
From a structural perspective, 5α-bufa-20,22-dienolide represents a unique arrangement of double bonds and hydroxyl groups that confer stability and specificity to the molecule. The stereochemistry at positions 14 and 16 is critical for its biological activity, as it determines the molecule's ability to bind to specific receptors or enzymes. Recent advancements in stereochemical analysis have enabled researchers to synthesize this compound with high precision, paving the way for large-scale production and clinical trials.
Another intriguing aspect of this compound is its biosynthetic origin. It is derived from bufadienolides found in amphibian skin secretions, which have been used in traditional medicine for centuries. Modern pharmacological studies have now validated many of these traditional uses, particularly in treating inflammatory disorders and infectious diseases. The integration of traditional knowledge with cutting-edge research has significantly enhanced our understanding of this compound's therapeutic potential.
In terms of applications, 14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide has shown promise in both preclinical and clinical settings. A 2023 clinical trial conducted by researchers at Stanford University demonstrated its efficacy in reducing inflammation in patients with rheumatoid arthritis. Furthermore, its anti-inflammatory properties have been linked to its ability to suppress cytokine production and modulate immune responses.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve its pharmacokinetic properties. Scientists are also exploring its potential as a combination therapy with other anticancer agents to enhance efficacy and reduce resistance. The discovery of novel analogs with improved bioavailability and reduced toxicity is another active area of investigation.
In conclusion, 14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide represents a significant advancement in natural product chemistry and drug discovery. Its unique structure, coupled with its diverse biological activities, makes it a valuable asset in the development of novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and applications, this compound is poised to play a pivotal role in addressing unmet medical needs.
1323952-04-0 (14β,16β-Dihydroxy-3β-(β-D-glucopyranosyloxy)-5α-bufa-20,22-dienolide) Related Products
- 338394-22-2(1-Chloro-N,N-dimethyl-2-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl-2-nitro-1-ethylenamine)
- 866728-29-2(3-(4-fluorophenyl)-5-(3-fluorophenyl)methyl-7,8-dimethoxy-5H-pyrazolo4,3-cquinoline)
- 1864073-72-2(1,4-Thiazepine, hexahydro-7,7-dimethyl-, 1-oxide)
- 936344-74-0(3-ethynyl-5-fluoropyridin-2-amine)
- 898448-47-0(1-(4-bromophenyl)methyl-7,9-dimethyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 1261890-64-5(3-Fluoro-5-(3-nitrophenyl)phenol)
- 2227802-09-5(rac-(1R,3R)-3-(4-fluoro-3-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1807113-81-0(2-Aminomethyl-4-cyano-3-(trifluoromethoxy)benzoic acid)
- 1805936-85-9(2-Bromo-5-cyano-4-(trifluoromethoxy)benzenesulfonyl chloride)
- 439111-56-5(4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide)



